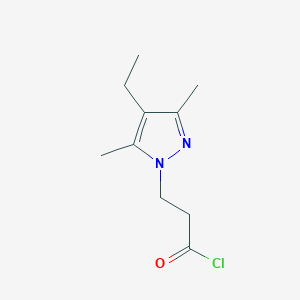

3-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)-propanoyl chloride

Description

3-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)-propanoyl chloride (CAS: 1171008-05-1, Molecular Formula: C10H15ClN2O) is an acyl chloride derivative featuring a substituted pyrazole moiety. Pyrazole-based compounds are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and structural diversity . This compound’s acyl chloride group renders it highly electrophilic, making it a valuable intermediate for synthesizing amides, esters, and other derivatives through nucleophilic substitution reactions. Its molecular structure includes a 4-ethyl-3,5-dimethylpyrazole group linked to a propanoyl chloride chain, which influences its physical and chemical properties, such as solubility, stability, and reactivity .

Properties

IUPAC Name |

3-(4-ethyl-3,5-dimethylpyrazol-1-yl)propanoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15ClN2O/c1-4-9-7(2)12-13(8(9)3)6-5-10(11)14/h4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCXPMLZWZXMQLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N(N=C1C)CCC(=O)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)-propanoyl chloride typically involves the acylation of 4-ethyl-3,5-dimethyl-1H-pyrazole with propanoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

Temperature: Room temperature to 50°C

Solvent: Dichloromethane or chloroform

Reaction Time: 2-4 hours

Industrial Production Methods

On an industrial scale, the production of 3-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)-propanoyl chloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)-propanoyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.

Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding carboxylic acid.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), or thiols (e.g., thiophenol) in the presence of a base (e.g., sodium hydroxide).

Hydrolysis: Water or aqueous base (e.g., sodium hydroxide) at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed

Nucleophilic Substitution: Corresponding amides, esters, or thioesters.

Hydrolysis: 3-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)-propanoic acid.

Reduction: 3-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)-propanol.

Scientific Research Applications

3-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)-propanoyl chloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)-propanoyl chloride involves its reactivity as an acylating agent. The compound can transfer its acyl group to nucleophilic sites on target molecules, forming covalent bonds. This reactivity is exploited in various synthetic and biochemical applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 3-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)-propanoyl chloride and related compounds:

Key Observations:

- Reactivity : The acyl chloride group in the target compound enables rapid reactions with nucleophiles (e.g., amines, alcohols), unlike the carboxamide (3a) or ester derivatives .

- Stability : Acyl chlorides are moisture-sensitive and require anhydrous conditions, whereas carboxamides (3a–3e in ) and esters are more stable under ambient conditions .

- Functional Diversity: The pyrazole moiety is conserved across all compounds, but substituents (e.g., chloro, cyano, thiol) modulate solubility and biological activity. For example, electron-withdrawing groups (Cl, CN) in 3a–3e enhance polarity and intermolecular interactions compared to the ethyl/methyl groups in the target compound .

Notes:

Stability and Handling

- Acyl Chlorides : Require storage under inert conditions due to hydrolysis sensitivity. In contrast, carboxamides and esters are stable at room temperature .

Biological Activity

Overview

3-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)-propanoyl chloride is an organic compound with a molecular formula of C10H15ClN2O. It is a derivative of pyrazole, a five-membered aromatic heterocycle known for its diverse biological activities. This compound is primarily studied for its potential applications in medicinal chemistry and biochemistry due to its reactivity as an acylating agent.

The biological activity of 3-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)-propanoyl chloride is largely attributed to its function as an acylating agent . It can transfer its acyl group to nucleophilic sites on target molecules, forming covalent bonds. This mechanism is critical in various synthetic and biochemical applications, including enzyme inhibition and drug development.

Enzyme Inhibition

Research indicates that compounds similar to 3-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)-propanoyl chloride exhibit significant inhibitory effects on various enzymes. For instance, studies have shown that derivatives containing the pyrazole moiety can act as inhibitors of PARP-1 (Poly (ADP-ribose) polymerase 1), which plays a crucial role in DNA repair mechanisms. The structure-activity relationship (SAR) analysis revealed that modifications on the pyrazole ring can enhance or diminish inhibitory potency .

Table 1: PARP-1 Inhibitory Activity of Pyrazole Derivatives

| Compound | IC50 (nM) | Comparison with Olaparib |

|---|---|---|

| Compound 5 | 3.05 | 1.5 times more potent |

| Compound 4 | 8.73 | Less potent |

| Olaparib | 12.86 | Reference drug |

Antiproliferative Activity

The antiproliferative effects of this compound have also been evaluated against various cancer cell lines. Notably, compounds derived from the pyrazole framework have shown promising results in inhibiting the growth of breast cancer cells (MDA-MB-436). For example, one study reported that certain dimethyl pyrazole derivatives exhibited IC50 values significantly lower than those of established chemotherapeutics like Olaparib, indicating their potential as anticancer agents .

Table 2: Antiproliferative Activity Against Cancer Cell Lines

| Compound | IC50 (µM) | Comparison with Olaparib |

|---|---|---|

| Compound 5 | 2.57 | Approximately 4 times more potent |

| Compound 8a | 10.70 | Comparable to Olaparib |

| Compound 4 | >20 | Weakest activity |

The synthesis of 3-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)-propanoyl chloride typically involves the acylation of 4-ethyl-3,5-dimethyl-1H-pyrazole with propanoyl chloride in the presence of a base such as pyridine or triethylamine. This reaction is generally performed at room temperature to 50°C using solvents like dichloromethane or chloroform over a period of 2 to 4 hours .

Q & A

Q. What are the recommended methods for synthesizing 3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)-propanoyl chloride, and how can purity be optimized?

Answer: The synthesis typically involves reacting the corresponding carboxylic acid derivative with thionyl chloride (SOCl₂). Key steps include:

- Acyl Chloride Formation : React the precursor acid (e.g., 3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid) with excess SOCl₂ under anhydrous conditions, refluxing in a dry solvent like dichloromethane (DCM) for 4–6 hours .

- Purification : Post-reaction, remove excess SOCl₂ and solvent under reduced pressure. Purify the crude product via column chromatography using ethyl acetate/hexane (1:4 v/v) to isolate the acyl chloride . Recrystallization from 2-propanol or methanol may further enhance purity .

- Purity Validation : Confirm purity using TLC (toluene/ethyl acetate/water, 8.7:1.2:1.1) and NMR spectroscopy (e.g., absence of carboxylic acid proton at δ 10–12 ppm) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

- NMR/IR Spectroscopy :

- X-ray Crystallography : For structural confirmation, use SHELXL for refinement. Key parameters include:

Advanced Research Questions

Q. How can unexpected byproducts during synthesis with thionyl chloride be analyzed and mitigated?

Answer:

- Mechanistic Insight : SOCl₂ may induce redox side reactions (e.g., oxidative coupling of phenolic intermediates), leading to biphenyl or quinone byproducts . Monitor reactions using in-situ FTIR or TLC to detect early deviations.

- Mitigation Strategies :

- Use stoichiometric SOCl₂ (avoid excess) and maintain low temperatures (−20°C to 0°C) to suppress redox pathways .

- Add radical scavengers (e.g., BHT) to inhibit coupling reactions.

- Isolate intermediates via flash chromatography before proceeding to acylation .

Q. What experimental approaches are suitable for evaluating the biological activity of this compound?

Answer:

- In Vitro Assays :

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Compare results with structurally similar pyrazole derivatives .

Q. How can crystallographic challenges (e.g., twinning, disorder) be resolved during structural refinement?

Answer:

- Twinning : For twinned crystals, use SHELXL’s TWIN/BASF commands to refine twin fractions. Validate with the R₁ factor (<5% for high-quality data) .

- Disordered Groups : Apply PART/SUMP restraints for ethyl/methyl substituents. Use ISOR commands to constrain anisotropic displacement parameters .

- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and CCDC’s Mercury for Hirshfeld surface analysis .

Q. What safety protocols are essential for handling this compound, given its reactive acyl chloride group?

Answer:

- PPE Requirements : Use nitrile gloves, safety goggles, and a lab coat. Work in a fume hood to avoid inhalation of HCl vapors .

- Spill Management : Neutralize spills with sodium bicarbonate (NaHCO₃) before disposal. Avoid water to prevent exothermic reactions .

- Storage : Store in airtight, moisture-free containers at −20°C to prevent hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.